3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
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Overview
Description
The compound “3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone” is an organic compound containing a 1,3-dioxane ring and an ethoxy group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. This suggests that the compound may have properties common to ethers and ketones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. For example, it may exhibit the solubility properties of ethers and the reactivity properties of ketones .Scientific Research Applications
Chemical Synthesis and Reactions :
- Kasturi and Damodaran (1969) demonstrated the acylation and alkylation of 1,3-dimethoxybenzene, producing compounds including 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone. This study contributes to the understanding of chemical reactions involving similar compounds (Kasturi & Damodaran, 1969).
- Yavari et al. (2006) explored the reaction of catechol with methyl propiolate, leading to the formation of various compounds, showcasing the chemical versatility of propiophenone derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Polymer Science and Materials Chemistry :
- Zhang et al. (2014) investigated the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films, where derivatives of dioxane played a role in improving electrochromic properties. This highlights the potential application in smart materials and electronics (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
- Sakamoto et al. (2006) synthesized and used 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a sulfonating agent for amines, indicating the use of dioxan derivatives in synthesizing activated amines, relevant in pharmaceutical chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Photolysis and Environmental Chemistry :
- Schuchmann and Sonntag (1985) studied the vacuum-ultraviolet photolysis of liquid 1,3-dioxan, identifying various photolytic products. This research contributes to our understanding of the environmental behavior of dioxan compounds (Schuchmann & Sonntag, 1985).
Future Directions
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWEUAGGJMOBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645998 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
CAS RN |
884504-33-0 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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